Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate
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Overview
Description
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is an organic compound with the molecular formula C10H10F2O3 It is a derivative of benzoic acid, featuring both methoxy and difluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate typically involves the esterification of 2,3-difluoro-5-methoxy-4-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: 2,3-difluoro-5-methoxy-4-methylbenzoic acid.
Reduction: 2,3-difluoro-5-methoxy-4-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine atoms can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3-difluoro-4-methylbenzoate: Lacks the methoxy group, which may affect its reactivity and applications.
Methyl 2,3-difluoro-5-methylbenzoate: Lacks the methoxy group, potentially altering its chemical properties.
Methyl 2,3-difluoro-5-methoxybenzoate: Lacks the methyl group, which may influence its biological activity.
Uniqueness
Methyl 2,3-difluoro-5-methoxy-4-methylbenzoate is unique due to the combination of methoxy, difluoromethyl, and methyl groups on the benzoate scaffold. This unique structure imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H10F2O3 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl 2,3-difluoro-5-methoxy-4-methylbenzoate |
InChI |
InChI=1S/C10H10F2O3/c1-5-7(14-2)4-6(10(13)15-3)9(12)8(5)11/h4H,1-3H3 |
InChI Key |
MIJBULIEWGHNBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=C1F)F)C(=O)OC)OC |
Origin of Product |
United States |
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